![molecular formula C18H20ClN5 B2752291 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 924828-34-2](/img/structure/B2752291.png)
1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives and has been studied for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis of Pyrazole-based Pyrimidine Scaffolds
Researchers have developed cost-effective synthesis methods for pyrazole-based pyrimidine scaffolds, highlighting their potential in pharmacological and biological activity studies for new drug discovery. This approach utilizes multicomponent reactions involving benzaldehyde, acetyl acetone, and thiourea, followed by Claisen-Schmidt condensation and synthetic cyclization, demonstrating the compound's versatility in medicinal chemistry (Ajani et al., 2019).
Adenosine Receptor Affinity and Analogue Synthesis
Pyrazolo[3,4-d]pyrimidines have been explored for their affinity towards A1 adenosine receptors, leading to the synthesis of analogues that exhibit significant receptor activity. This research underscores the potential of these compounds in developing therapeutics targeting adenosine receptors, with modifications at the N1 and N5 positions enhancing overall activity (Harden et al., 1991).
Antitubercular Activity of Pyrimidine-Pyrazole Hybrids
Innovative homopiperazine-pyrimidine-pyrazole hybrids have demonstrated potent antitubercular activity against M. tuberculosis strains, showcasing the therapeutic potential of these compounds. Their synthesis, structural requirements, and biological evaluation offer valuable insights for future antitubercular drug development (Vavaiya et al., 2022).
Exploration of Pyrido[1,2-a]pyrimidine and Isoxazoline Derivatives
The antimicrobial activity of pyrido[1,2-a]pyrimidine and isoxazoline derivatives has been investigated, contributing to the understanding of their potential use in combating microbial infections. This research provides a foundation for further exploration of these compounds in antimicrobial therapy (Merja et al., 2004).
Development of Pyrazolo[1,5-a]pyrimidine-based PET Agents
Research on pyrazolo[1,5-a]pyrimidine derivatives for PET imaging of IRAK4 enzyme in neuroinflammation highlights the compound's applicability in diagnostic imaging. This work demonstrates the potential for these compounds in enhancing neuroinflammatory disease diagnosis and monitoring (Wang et al., 2018).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-15-10-22-24(18(15)21-12-20-17)11-14-4-2-3-5-16(14)19/h2-5,10,12-13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMEOPRBRYCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
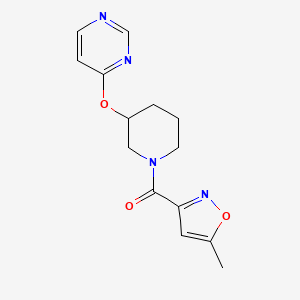
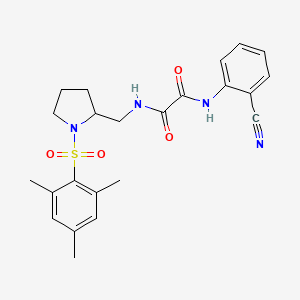

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)
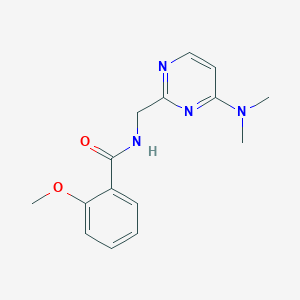
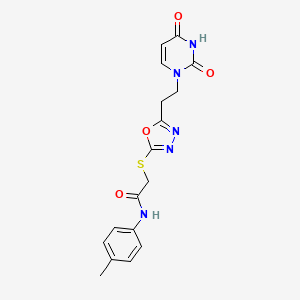
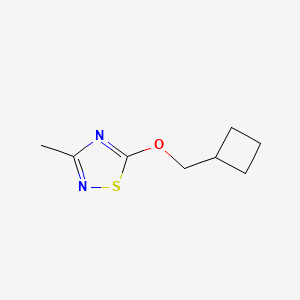
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)